molecular formula C9H18N2O4 B6153483 (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid CAS No. 1584671-66-8

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

Cat. No.: B6153483
CAS No.: 1584671-66-8
M. Wt: 218.3
InChI Key:
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Description

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its protective tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions at the amino group during peptide bond formation. This compound is significant in the field of organic chemistry and biochemistry for its role in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Formation of the Protected Amino Acid: The protected amino acid is then isolated and purified, often through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesis machines that can handle large-scale reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the protected amino group back to its free form, typically using hydrogenation or metal hydrides.

    Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Major Products:

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Free amino acid.

    Substitution: Deprotected amino acid.

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in the construction of complex organic molecules.

Biology:

  • Studied for its role in enzyme-substrate interactions.
  • Used in the design of enzyme inhibitors.

Medicine:

  • Investigated for potential therapeutic applications, including drug design and development.
  • Used in the synthesis of peptide-based drugs.

Industry:

  • Employed in the production of pharmaceuticals.
  • Used in the manufacture of specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions at the amino group, allowing for selective peptide bond formation. Upon removal of the Boc group, the free amino acid can participate in further reactions, contributing to the formation of peptides and proteins. The molecular targets and pathways involved include enzyme active sites and peptide synthesis pathways.

Comparison with Similar Compounds

    (2S,3S)-3-amino-2-{[(benzyloxy)carbonyl]amino}butanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.

    (2S,3S)-3-amino-2-{[(fluorenylmethoxy)carbonyl]amino}butanoic acid: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness:

  • The tert-butoxycarbonyl group provides a unique balance of stability and ease of removal, making it particularly useful in peptide synthesis.
  • Compared to other protecting groups, the Boc group is less prone to side reactions and can be removed under milder conditions, preserving the integrity of the synthesized peptides.

Properties

CAS No.

1584671-66-8

Molecular Formula

C9H18N2O4

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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